LSD1 Inhibitory Potency: A 10 µM Baseline That Contrasts with Sub-Micromolar Inhibitors
Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate inhibits human recombinant LSD1 with an IC50 of 10,000 nM [1]. This value is orders of magnitude weaker than established LSD1 inhibitors such as GSK-LSD1 (IC50 ~16 nM) or ORY-1001 (IC50 ~18 nM) [2]. As a direct comparator, the prototypical irreversible inhibitor tranylcypromine also has a reported IC50 of approximately 243 nM against LSD1, making this compound roughly 40-fold less potent [2]. The low potency means the compound is unsuitable for use as an active LSD1 inhibitor and would instead be positioned as a weak reference compound or potential negative control.
| Evidence Dimension | LSD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | GSK-LSD1 (IC50 ~16 nM), ORY-1001 (IC50 ~18 nM), Tranylcypromine (IC50 ~243 nM) |
| Quantified Difference | >40-fold less potent than tranylcypromine; >500-fold less potent than GSK-LSD1 |
| Conditions | Human recombinant LSD1; H2O2 production assay with methylated peptide substrate; 30-min incubation (Amplex red detection) [1] |
Why This Matters
Procurement decisions hinge on potency expectations: a scientist ordering an LSD1 inhibitor would be misled unless they are specifically seeking a low-potency control compound for assay window determinations.
- [1] ChEMBL Database, Accessed via BindingDB. CHEMBL3402055. IC50: 1.00E+4 nM. View Source
- [2] Mould DP, McGonagle AE, Wiseman DH, Williams EL, Jordan AM. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia. MedChemComm. 2015;6:1308-1315. doi:10.1039/C5MD00215K. View Source
